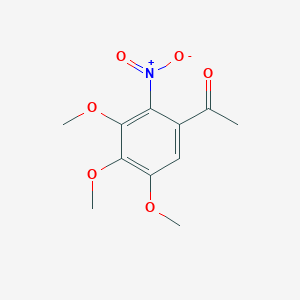
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The papers provided do not detail the synthesis of "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone" specifically. However, similar compounds are typically synthesized using techniques such as slow evaporation solution growth, as seen in the growth of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone . This suggests that a similar approach could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
While the exact molecular structure of "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone" is not analyzed, related compounds have had their structures determined using methods like single crystal X-ray diffraction and optimized using computational methods . These techniques could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specific to "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone." However, the reactivity of similar nitrophenyl ethanone compounds can be inferred from molecular docking studies and analyses of their interactions with other molecules . These studies suggest that the nitro and ethanone groups play a crucial role in the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone" are not directly reported. However, related compounds exhibit properties such as thermal stability, optical transparency in certain regions, and non-linear optical properties . For instance, 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone is thermally stable up to 263°C and has a melting point of 170°C . These properties are significant for applications in materials science and could be relevant for the compound of interest as well.
Applications De Recherche Scientifique
Analytical Techniques for Nitrophenols Detection
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, as part of the broader category of nitrophenols, is significant in environmental analysis. Nitrophenols, including derivatives similar to 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, are identified and quantified in atmospheric samples using advanced analytical techniques such as High Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The detection of nitrophenols is crucial for understanding their distribution, sources, and impacts on the environment, particularly due to their formation from combustion processes and pesticide hydrolysis. The analytical methods are tailored to the specific matrix under investigation, highlighting the importance of versatile and sensitive detection strategies for environmental monitoring (Harrison et al., 2005).
Chemosensors Development
Another application area for compounds like 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is in the development of chemosensors. Recent work has demonstrated the potential of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. These compounds, by virtue of their ability to undergo photochemical reactions, have been utilized in creating sensitive and selective chemosensors for detecting various analytes. The promise shown by these compounds in detecting metal ions, anions, and neutral molecules underscores the expanding role of nitrophenyl derivatives in chemical sensing technologies, which could have implications for environmental monitoring, diagnostics, and industrial applications (Amit et al., 1974).
Propriétés
IUPAC Name |
1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMCSUVRFDCIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507145 |
Source


|
| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone | |
CAS RN |
54173-39-6 |
Source


|
| Record name | 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



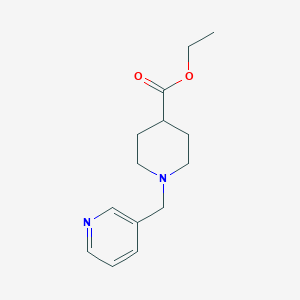



![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
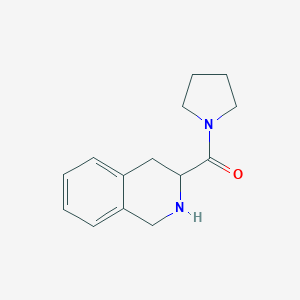
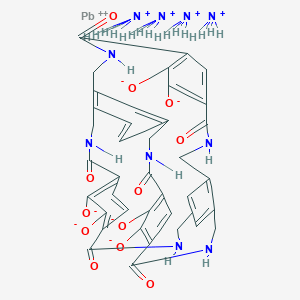
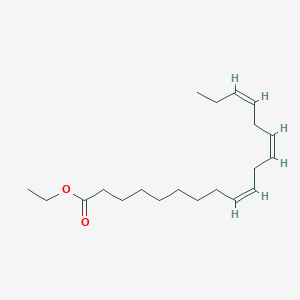
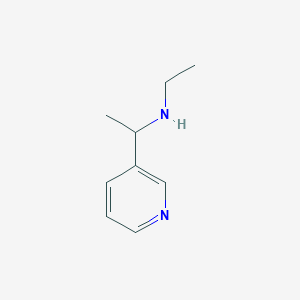

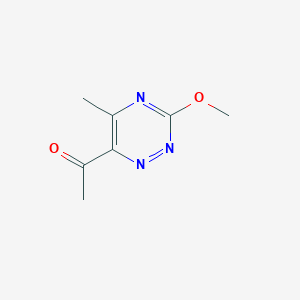
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)